molecular formula C18H18F2N6O2S B2413941 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 1040680-18-9

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No.: B2413941
CAS No.: 1040680-18-9
M. Wt: 420.44
InChI Key: DYRDECPEYIUQBI-UHFFFAOYSA-N
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Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:

  • Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.

  • Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:

  • Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.

  • Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo several types of reactions including:

  • Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.

  • Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.

  • Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.

Common Reagents and Conditions Used

  • Nucleophilic Agents: : Such as hydrazine for substitution reactions.

  • Reductants: : Like sodium borohydride for reduction reactions.

  • Basic Conditions: : Sodium hydroxide for hydrolysis reactions.

Scientific Research Applications

This compound's unique structure makes it valuable in various scientific research areas:

  • Chemistry: : As a precursor for synthesizing more complex organic molecules.

  • Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.

  • Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.

Mechanism of Action

The exact mechanism of action can vary based on its application:

  • Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.

  • Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.

  • 4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.

Uniqueness

  • Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.

There you go, a detailed dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Any specific part you'd like to explore further?

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRDECPEYIUQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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